(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine
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Overview
Description
®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine is an organic compound with the molecular formula C6H13NO. It is a clear, colorless liquid with a boiling point of approximately 156°C and a density of 0.967 g/cm³ . This compound is an important intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine can be achieved through multiple synthetic routes. One common method involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to yield the desired compound with a total yield of 45.5% . Another method involves the reaction of tetrahydrofuran-3-carboxaldehyde with ammonia and hydrogen in methanol at 60°C under 4 MPa of hydrogen pressure, using Raney nickel as a catalyst. This method yields the compound with a 99.5% yield .
Industrial Production Methods
Industrial production of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in reactors equipped with temperature and pressure control systems to maintain the desired conditions .
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, reduction can yield amines, and substitution can yield various substituted derivatives .
Scientific Research Applications
®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in the synthesis of neonicotinoid insecticides, the compound acts as a precursor that undergoes further chemical transformations to yield the active insecticidal agent . The molecular targets and pathways involved in these transformations are specific to the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine include:
- (S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine
- ®-1-(Tetrahydrofuran-3-yl)methanamine
- (3R)-Tetrahydro-3-furanmethanamine
Uniqueness
The uniqueness of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine lies in its specific stereochemistry and its role as an intermediate in the synthesis of various chemical products. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial production .
Properties
IUPAC Name |
N-methyl-1-[(3R)-oxolan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGRRINNTXSWBR-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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